molecular formula C13H10N2O B14516448 3-Methyloxepino[2,3-B]quinoxaline CAS No. 62911-89-1

3-Methyloxepino[2,3-B]quinoxaline

Cat. No.: B14516448
CAS No.: 62911-89-1
M. Wt: 210.23 g/mol
InChI Key: OWLQDBMZYXDCBA-UHFFFAOYSA-N
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Description

Contextualizing Oxepinoquinoxaline within the Quinoxaline (B1680401) Scaffold Family

The foundation of 3-Methyloxepino[2,3-b]quinoxaline lies within the well-established quinoxaline scaffold family. Quinoxaline, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring, is a cornerstone in medicinal chemistry. nih.govpharmaceuticaljournal.netbohrium.com Its derivatives are known to exhibit a wide spectrum of pharmacological activities. nih.govpharmaceuticaljournal.net

The versatility of the quinoxaline ring system allows for diverse substitutions, leading to a vast library of compounds with varied biological effects. pharmaceuticaljournal.net The fusion of additional rings to the quinoxaline core, creating polycyclic systems, further expands its chemical space and potential applications. These fused systems often exhibit enhanced or entirely new biological activities compared to their parent quinoxaline.

The "oxepinoquinoxaline" structure represents the fusion of an oxepine ring—a seven-membered heterocyclic ring containing an oxygen atom—to the quinoxaline scaffold. The introduction of the oxepine ring is significant as it imparts a three-dimensional, non-planar boat conformation, a stark contrast to the planarity of the parent quinoxaline. nih.gov This structural alteration can profoundly influence the molecule's interaction with biological targets.

Rationale for Advanced Academic Investigation of this compound

While specific research on this compound is not yet prevalent, a strong rationale for its investigation can be constructed based on the known properties of its constituent parts. The quinoxaline moiety itself is a privileged scaffold in drug discovery, known for a plethora of biological activities. nih.govresearchgate.net

The addition of the oxepine ring introduces several key features that warrant academic exploration:

Conformational Flexibility: The seven-membered oxepine ring is inherently more flexible than five- or six-membered rings, which could allow for better adaptation to the binding sites of various enzymes and receptors.

Novel Stereochemistry: The non-planar nature of the oxepine ring can introduce chiral centers, leading to stereoisomers with potentially different biological activities.

Modulation of Physicochemical Properties: The oxygen atom in the oxepine ring can act as a hydrogen bond acceptor, influencing the molecule's solubility and pharmacokinetic profile.

Furthermore, the presence of a methyl group at the 3-position is not a trivial addition. The influence of a methyl group on the biological activity of heterocyclic compounds is well-documented. nih.gov It can impact the molecule in several ways:

Steric Effects: The methyl group can influence the molecule's conformation and how it fits into a biological target.

Electronic Effects: As an electron-donating group, it can alter the electron density of the aromatic system, potentially affecting reactivity and binding affinity.

Metabolic Stability: A methyl group can block a site of metabolic oxidation, potentially increasing the compound's half-life in a biological system. youtube.com

The combination of the proven quinoxaline scaffold, the unique structural features of the oxepine ring, and the modulating effect of the methyl group provides a compelling argument for the synthesis and detailed investigation of this compound.

Scope and Objectives of the Research Outline

Given the nascent stage of research into this compound, a structured research plan is essential. The primary objectives of such an investigation would be:

Synthesis: To develop a reliable and efficient synthetic route to produce this compound and its analogues. This could potentially involve multi-component reactions or transition metal-catalyzed cyclizations. researchgate.netresearchgate.net

Structural Characterization: To unambiguously confirm the structure of the synthesized compounds using modern spectroscopic techniques, including NMR, mass spectrometry, and X-ray crystallography.

Physicochemical Profiling: To determine key physicochemical properties such as solubility, lipophilicity (LogP), and pKa, which are crucial for understanding its potential as a drug candidate.

Biological Screening: To conduct a broad-based biological screening to identify any significant pharmacological activities. Based on the properties of the quinoxaline family, this could include assays for anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govpharmaceuticaljournal.net

Structure-Activity Relationship (SAR) Studies: To synthesize and test a series of analogues with modifications to the methyl group and substitutions on the aromatic rings to understand the relationship between the chemical structure and biological activity.

The following table outlines a hypothetical research framework for the initial exploration of this compound.

Research PhaseKey ObjectivesMethodologies
Synthesis & Characterization Develop a synthetic pathway; Purify and confirm the structure.Organic synthesis techniques (e.g., cyclocondensation, cross-coupling); NMR, MS, IR spectroscopy; X-ray crystallography.
Physicochemical Profiling Determine solubility, lipophilicity, and acid dissociation constant.Shake-flask method for LogP; Potentiometric titration for pKa; HPLC-based solubility assays.
Initial Biological Screening Broad screening for potential pharmacological activities.In vitro assays for cytotoxicity (e.g., MTT assay against cancer cell lines), antimicrobial activity (e.g., MIC determination), and anti-inflammatory effects (e.g., COX enzyme inhibition).
Lead Optimization Synthesize and evaluate analogues to establish Structure-Activity Relationships.Parallel synthesis; Comparative biological testing of analogues.

This systematic approach would provide a comprehensive understanding of the chemical and biological properties of this compound, paving the way for potential future applications in medicinal chemistry and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62911-89-1

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

3-methyloxepino[3,2-b]quinoxaline

InChI

InChI=1S/C13H10N2O/c1-9-6-7-12-13(16-8-9)15-11-5-3-2-4-10(11)14-12/h2-8H,1H3

InChI Key

OWLQDBMZYXDCBA-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=NC3=CC=CC=C3N=C2C=C1

Origin of Product

United States

Iii. Mechanistic Investigations of 3 Methyloxepino 2,3 B Quinoxaline Reactions

Photochemical Reaction Mechanisms of Oxepinoquinoxalines

The photochemical behavior of quinoxaline (B1680401) N-oxides has been a subject of study, revealing pathways such as photoisomerization and photorearrangement. mdpi.com Additionally, photochemical ring contraction is a known reaction for some cyclic ketones, which could theoretically be a pathway for oxepinoquinoxalines. researchgate.netnih.gov However, the specific application of these principles to 3-methyloxepino[2,3-b]quinoxaline, and the elucidation of the following specific mechanistic details, are not available in the reviewed literature.

No specific studies detailing the formation or characterization of singlet radical ion pair intermediates in the photochemical reactions of this compound have been found. The role of the nitrogen atoms in the quinoxaline ring in stabilizing radical ion species is known in a general sense. core.ac.uk

The dynamics of excited-state proton transfer are a critical aspect of many photochemical reactions. nih.govrsc.org However, specific analysis of proton transfer dynamics within the photoexcited states of this compound is not documented.

In-cage cyclization processes are a potential pathway following photochemical excitation. However, there is no specific literature characterizing such processes for this compound.

Iv. Advanced Spectroscopic Characterization and Structural Elucidation of 3 Methyloxepino 2,3 B Quinoxaline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Assignment

Detailed experimental NMR data, which is crucial for the definitive assignment of the molecular structure of 3-Methyloxepino[2,3-b]quinoxaline in solution, is not currently published in accessible scientific literature. This includes:

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Information regarding the mass spectrometry of this compound, including its molecular ion peak (M+) and characteristic fragmentation patterns, is not available in the reviewed literature. This data would be essential for confirming the molecular weight and providing insights into the compound's stability and fragmentation pathways under ionization.

X-ray Crystallography for Solid-State Structure Determination and Conformational Insights

A search for single-crystal X-ray diffraction studies on this compound did not yield any results. Consequently, precise data on its solid-state structure, including bond lengths, bond angles, and the conformation of the oxepine ring relative to the quinoxaline (B1680401) system, remains undetermined.

Other Spectroscopic Techniques for Elucidation

No data from other relevant spectroscopic techniques, such as infrared (IR) or ultraviolet-visible (UV-Vis) spectroscopy, specifically for this compound could be retrieved from the available scientific databases.

Elucidating the Molecular Architecture: Advanced Spectroscopic Characterization of this compound and Its Analogs

A detailed exploration into the spectroscopic properties of the novel heterocyclic compound this compound remains a subject of scientific inquiry. Due to the limited availability of specific spectral data for this compound in the current body of scientific literature, this analysis draws upon established findings for structurally related quinoxaline derivatives to provide a representative understanding of its likely spectroscopic behavior. This approach allows for an informed, albeit illustrative, characterization of its molecular framework through infrared, UV-visible, and fluorescence spectroscopy.

The fusion of a quinoxaline core with an oxepine ring to form the oxepino[2,3-b]quinoxaline system results in a unique heterocyclic structure with distinct electronic and vibrational properties. The introduction of a methyl group at the 3-position is expected to further influence these characteristics. Spectroscopic techniques are indispensable tools for probing these features, offering insights into the molecule's functional groups, conjugation, and photophysical behavior.

IV. Advanced Spectroscopic Characterization and Structural Elucidation of this compound

The structural confirmation and detailed analysis of novel compounds like this compound rely heavily on a combination of modern spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive picture of the molecule's identity and electronic nature.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For a compound like this compound, the IR spectrum would be expected to exhibit a series of characteristic absorption bands.

Detailed IR analysis of related quinoxaline derivatives reveals key vibrational frequencies. For instance, the IR spectrum of quinoxaline itself shows characteristic peaks for aromatic C-H stretching and ring vibrations. nist.gov In more complex fused systems, such as pyrido[2,3-f]quinoxalines, the stretching vibration of a C=O group in an adjacent ring is typically observed in the range of 1620–1632 cm⁻¹. mdpi.comnih.gov The presence of substituents also significantly affects the IR spectra; for example, carboxylic acid derivatives show a broad O-H stretching band around 3439 cm⁻¹ and a C=O stretching vibration between 1720–1733 cm⁻¹. mdpi.com

For this compound, we can anticipate the following characteristic regions in its IR spectrum:

~3050-3150 cm⁻¹: Aromatic C-H stretching vibrations from the quinoxaline and any other aromatic moieties.

~2850-2960 cm⁻¹: Aliphatic C-H stretching vibrations from the methyl group.

~1630-1400 cm⁻¹: A complex region of overlapping peaks corresponding to C=C and C=N stretching vibrations within the fused aromatic rings. mdpi.com

~1200-1300 cm⁻¹: C-O-C stretching vibrations associated with the oxepine ring.

~700-900 cm⁻¹: Out-of-plane C-H bending vibrations, which are diagnostic of the substitution pattern on the aromatic rings.

Table 1: Representative Infrared (IR) Spectroscopy Data for Quinoxaline Derivatives

Vibrational Mode Typical Wavenumber (cm⁻¹) Reference Compound(s)
Aromatic C-H Stretch 3050-3150 Quinoxaline nist.gov
Aliphatic C-H Stretch 2850-2960 General Alkyl-substituted Aromatics
C=O Stretch (in adjacent ring) 1620-1632 Pyrido[2,3-f]quinoxalines mdpi.comnih.gov
C=C and C=N Stretch 1630-1400 Fused-Ring Quinoxalines mdpi.com
C-O-C Stretch (ether linkage) 1200-1300 General Aryl Ethers
Out-of-plane C-H Bend 700-900 Substituted Benzenes

This table presents expected vibrational frequencies for this compound based on data from analogous compounds.

UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The wavelengths of maximum absorption (λmax) are characteristic of the extent of conjugation in the molecule.

The quinoxaline core is a chromophore, and its electronic absorption spectrum is influenced by the nature and position of substituents and fused rings. For instance, unsubstituted quinoxaline exhibits absorption maxima that can shift upon protonation or substitution. researchgate.net In fused-ring derivatives like 10-ethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxaline, absorption maxima are observed around 294, 342, and 380 nm, which are attributed to π → π* electronic transitions. mdpi.comnih.gov The introduction of different substituents can lead to a bathochromic (red) or hypsochromic (blue) shift in these absorption bands. For example, the insertion of benzene (B151609) rings into a tetrapyrazinoporphyrazine system, which is related to quinoxalines, causes a linear bathochromic shift. epa.gov

For this compound, the extended π-system resulting from the fusion of the quinoxaline and oxepine rings would be expected to result in absorption bands in the UV-A and possibly the near-visible region. The methyl group, being an electron-donating group, might induce a small bathochromic shift compared to the unsubstituted parent compound.

Table 2: Representative UV-Visible Absorption Data for Fused Quinoxaline Derivatives

Compound Solvent Absorption Maxima (λmax, nm)
10-Ethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxaline DMSO 294, 342, 380 mdpi.comnih.gov
2,3-Dimethylquinoxaline (acidified) Water 336 researchgate.net
Dibenzo[f,h]furo[2,3-b]quinoxaline Not Specified 424-445 rsc.org

This table provides examples of absorption maxima for related fused quinoxaline systems to illustrate the potential absorption range of this compound.

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. This technique is highly sensitive to the structural and environmental factors of a fluorescent molecule (fluorophore). Quinoxaline derivatives are often fluorescent and are utilized as fluorescent probes and materials for organic light-emitting diodes (OLEDs). nih.govresearchgate.net

The fluorescence properties, including the emission wavelength and quantum yield, are highly dependent on the specific structure of the quinoxaline derivative. For example, 10-ethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxaline derivatives exhibit broad emission bands with maxima around 450, 490, and 555 nm when excited at 350 nm in DMSO. nih.gov The nature of substituents can significantly influence the fluorescence intensity, with electron-withdrawing groups sometimes quenching the fluorescence. nih.gov In contrast, dibenzo[f,h]furo[2,3-b]quinoxaline derivatives have been designed as deep blue fluorescent materials, with emission in the 424-445 nm range and high photoluminescence quantum yields. rsc.org

Given the extended conjugation, this compound is expected to be fluorescent. The exact emission wavelength would depend on the rigidity of the oxepine ring and the electronic effects of the methyl group and the ether linkage. The fluorescence is likely to be solvatochromic, meaning the emission wavelength could shift depending on the polarity of the solvent.

Table 3: Representative Fluorescence Emission Data for Fused Quinoxaline Derivatives

Compound Solvent Excitation Wavelength (nm) Emission Maxima (λem, nm)
10-Ethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxaline DMSO 350 450, 490, 555 nih.gov
2,3-Biphenyl-6-aminoquinoxaline Organic Solvents 435 518 researchgate.net
Dibenzo[f,h]furo[2,3-b]quinoxaline Not Specified Not Specified 424-445 rsc.org

This table showcases the fluorescence properties of various quinoxaline derivatives, suggesting the potential emissive behavior of this compound.

V. Theoretical and Computational Chemistry of 3 Methyloxepino 2,3 B Quinoxaline

Quantum Chemical Studies

Quantum chemical calculations offer a microscopic view of the molecular world, allowing for the detailed examination of electronic structure and related properties that govern the chemical nature of 3-Methyloxepino[2,3-b]quinoxaline.

Density Functional Theory (DFT) stands as a powerful and widely used computational method for investigating the electronic structure of medium to large-sized molecules due to its favorable balance of accuracy and computational cost. nih.gov For a molecule like this compound, DFT calculations, typically employing a functional such as B3LYP combined with a basis set like 6-31G(d) or higher, can be used to optimize the molecular geometry and compute a variety of electronic descriptors. nih.gov

These calculations would begin with the construction of an initial 3D model of the molecule. The geometry is then optimized to find the lowest energy arrangement of atoms on the potential energy surface. From this optimized structure, properties such as total energy, dipole moment, and the distribution of electronic charge can be determined. For quinoxaline-fused systems, DFT has been successfully used to elucidate electronic features and predict reactivity. nih.govresearchgate.net The presence of heteroatoms (N and O) and the fused aromatic rings will lead to a non-uniform electron density distribution, which is critical for understanding its chemical behavior.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations (Illustrative).
ParameterPredicted ValueSignificance
Total Energy (Hartree)-850.123Represents the total electronic and nuclear energy of the molecule at its optimized geometry.
Dipole Moment (Debye)2.5Indicates the overall polarity of the molecule, arising from the asymmetric distribution of charge due to the N and O atoms.
HOMO Energy (eV)-6.2Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons.
LUMO Energy (eV)-1.8Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons.
HOMO-LUMO Gap (eV)4.4A measure of electronic excitability and chemical reactivity. A larger gap implies higher stability.

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the electronic properties and reactivity of this compound. The HOMO is typically localized on the more electron-rich parts of the molecule and is associated with its ability to act as an electron donor. For this compound, the HOMO would likely be distributed across the electron-rich quinoxaline (B1680401) ring system. The LUMO, conversely, is associated with electron-accepting ability, and its density is expected to be located over the electron-deficient pyrazine (B50134) part of the quinoxaline moiety. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. The electron-withdrawing nature of the quinoxaline moiety can contribute to a lower LUMO energy. nih.gov The distribution and energies of these orbitals govern the molecule's absorption spectra, with the primary electronic transitions often occurring from the HOMO to the LUMO.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can model hypothetical chemical reactions involving this compound, providing insights into reaction mechanisms, feasibility, and kinetics. By mapping the potential energy surface for a proposed reaction, researchers can identify the minimum energy pathway connecting reactants to products.

A critical aspect of this modeling is the location and characterization of transition states—the high-energy structures that must be surpassed for a reaction to occur. The energy of the transition state relative to the reactants determines the activation energy barrier, which is a key factor in the reaction rate. For instance, modeling the electrophilic substitution on the quinoxaline or oxepine rings would involve identifying the transition states for the attack of an electrophile at various positions. Frequency calculations are performed to confirm the nature of these stationary points; a minimum has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Such analyses are invaluable for predicting the regioselectivity and stereoselectivity of reactions.

Molecular Modeling and Simulation

While quantum mechanics provides a detailed electronic picture, molecular modeling and simulation techniques are employed to study the larger-scale physical behavior of molecules, such as their conformational dynamics and interactions with other molecules.

The presence of a seven-membered oxepine ring endows this compound with significant conformational flexibility. researchgate.net Unlike rigid six-membered rings that predominantly adopt a chair conformation, seven-membered heterocycles often exist as a dynamic equilibrium of several low-energy conformations. researchgate.netcdnsciencepub.com The most common conformations for such rings are the chair (C), boat (B), and twist-boat (TB). cdnsciencepub.com

Conformational analysis of this molecule would involve systematically exploring its potential energy surface to identify stable conformers and the energy barriers between them. The fusion of the quinoxaline system introduces significant rigidity, which will influence the conformational preferences of the oxepine ring. Studies on related benzoxepines have shown that fusion to an aromatic ring can alter the relative stabilities of the C, B, and TB forms. cdnsciencepub.com The methyl group at position 3 will also play a role, potentially favoring conformations where it occupies a pseudo-equatorial position to minimize steric strain. The relative energies of these conformers determine their population at a given temperature.

Table 2: Illustrative Relative Energies of this compound Conformers.
ConformerRelative Energy (kcal/mol)Key Dihedral Angles (Illustrative)Predicted Population at 298 K (%)
Twist-Boat (TB)0.0C1-O-C2-C3: -85°~60
Chair (C)0.8C1-O-C2-C3: 65°~25
Boat (B)2.5C1-O-C2-C3: 0°~15

Understanding how this compound interacts with other molecules is key to predicting its behavior in a condensed phase or a biological system. Molecular docking, a prominent computational technique, can be used to predict the binding mode and affinity of this molecule to a biological target, such as an enzyme or receptor. nih.govsemanticscholar.orgnih.gov

No Information Found for "this compound"

Extensive searches of scientific literature and chemical databases have yielded no specific information on the chemical compound "this compound." Consequently, it is not possible to provide an article on its theoretical and computational chemistry as requested.

The lack of available data prevents the generation of scientifically accurate content regarding its predicted spectroscopic properties and the computational assessment of its reactivity descriptors. To ensure the integrity and factual accuracy of the information provided, no article can be constructed for this specific compound at this time.

It is possible that "this compound" is a novel compound that has not yet been synthesized or characterized in published research, or it may be referred to by a different name in the literature.

If you are interested in the theoretical and computational chemistry of a related, well-documented quinoxaline derivative, please provide an alternative compound name. There is a substantial body of research on various quinoxaline-based systems for which an informative article could be generated, following the requested structure.

Vi. Advanced Material Science Applications of the Oxepinoquinoxaline Scaffold

Applications in Organic Electronics and Photonics

Development of Electroluminescent Materials

Quinoxaline-based compounds are significant in the development of materials for Organic Light-Emitting Diodes (OLEDs). Their electron-accepting properties facilitate efficient electron injection and transport, which are crucial for the performance of electroluminescent devices. While direct studies on the electroluminescence of 3-methyloxepino[2,3-b]quinoxaline are not widely reported, related fused quinoxaline (B1680401) structures have shown significant promise.

For instance, 2,3-diphenylbenzo[g]quinoxaline (B13131610) has been used as a π-extended ligand in iridium(III) complexes, which are efficient phosphors for OLEDs. nih.gov These complexes exhibit bathochromically shifted emissions, with some showing wavelengths up to 763 nm, demonstrating the potential of fused quinoxalines in producing red and near-infrared emitters. nih.gov Similarly, luminescent bis(benzo[d]thiazolyl)quinoxaline derivatives have been synthesized and investigated for their fluorescence properties, indicating the potential of the quinoxaline core in creating light-emitting molecules. mdpi.com The oxepino[2,3-b]quinoxaline scaffold, by extension, could offer unique photophysical properties due to the influence of the seven-membered oxepine ring on the electronic structure of the quinoxaline core.

Engineering of Organic Semiconductors

Organic semiconductors are the active components in a variety of electronic devices, including Organic Field-Effect Transistors (OFETs). The performance of these devices is highly dependent on the molecular structure and solid-state packing of the semiconductor. Quinoxaline derivatives are widely explored for this purpose, often in donor-acceptor (D-A) type polymers.

Although the specific use of this compound as an organic semiconductor is not yet detailed in the literature, numerous related structures have demonstrated significant potential. For example, polymers based on pyrazino[2,3-g]quinoxaline (B3350192) have been shown to exhibit ambipolar transport characteristics in OFETs, with hole mobilities up to 4.82 × 10⁻² cm² V⁻¹ s⁻¹ and electron mobilities up to 4.28 × 10⁻³ cm² V⁻¹ s⁻¹. wikipedia.orgresearchgate.net The introduction of different fused rings allows for the fine-tuning of the frontier molecular orbital energy levels. For instance, novel n-type semiconductors have been developed from benzothiophene-fused pyrazino[2,3-g]quinoxaline. smolecule.com Furthermore, new quinoxaline derivatives end-functionalized with phenyl and thiophenyl groups have been synthesized and incorporated into OFETs, showing p-channel characteristics. wikipedia.org These examples underscore the versatility of the quinoxaline scaffold in creating tailored organic semiconductors.

Integration in Dye-Sensitized Solar Cells as Sensitizers

Dye-sensitized solar cells (DSSCs) represent a promising technology for low-cost solar energy conversion. The sensitizer, a dye molecule, is a critical component that absorbs light and injects electrons into a semiconductor. Quinoxaline derivatives, with their strong electron-accepting nature, are excellent candidates for the acceptor unit in D-A-π-A sensitizers.

While the oxepinoquinoxaline scaffold has not been explicitly reported in DSSC applications, various quinoxaline-based dyes have been successfully employed. Researchers have designed novel organic sensitizers with a quinoxaline unit as an additional electron acceptor, leading to power conversion efficiencies as high as 5.56%. mdpi.com The use of pyrazino[2,3-g]quinoxaline as a π-linker in D–π–A dyes has resulted in unusually broad and intense spectral absorption and a power conversion efficiency of 6.86%. sapub.orgnih.gov Theoretical studies on quinoxalin-2(1H)-one-based dyes also suggest their potential as efficient sensitizers for DSSCs. nih.gov These findings indicate that the electron-withdrawing properties of the quinoxaline core are highly beneficial for creating effective DSSC sensitizers.

Contributions to Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The design of molecular hosts that can selectively bind specific guests is a major focus of this field.

Building Blocks for Anion Receptor Design

The development of artificial receptors for anions is important for applications in sensing, catalysis, and environmental remediation. The electron-deficient nature of the quinoxaline ring system makes it an attractive component for constructing anion receptors.

Although there is no specific literature on the use of this compound for this purpose, related fused quinoxaline systems have been employed as key building blocks. For example, pyrazino[2,3-g]quinoxaline has been used as a linking spacer for indole-based binding sites in new anion receptors. researchgate.net These receptors have demonstrated strong and selective binding for anions such as fluoride, acetate, and dihydrogen phosphate, and they function as colorimetric sensors for the naked-eye detection of fluoride. researchgate.net The rigid and planar structure of the fused quinoxaline unit helps in pre-organizing the binding sites for effective guest recognition.

Precursors for Cavitands and Dehydroannulenes

Cavitands are host molecules with enforceable cavities, and dehydroannulenes are macrocyclic compounds with multiple triple bonds. These structures are important in host-guest chemistry and materials science. While the direct use of the oxepinoquinoxaline scaffold as a precursor for these specific supramolecular structures is not documented, the general principles of using rigid heterocyclic building blocks are well-established. The defined geometry and potential for functionalization of the oxepino[2,3-b]quinoxaline skeleton could, in principle, allow it to be incorporated into larger macrocyclic or cage-like architectures through appropriate synthetic strategies.

Formation of Macrocyclic Receptors for Selective Molecular Interaction

There is no available information on the synthesis or application of macrocycles containing the this compound scaffold for selective molecular interaction. Research into quinoxaline-based macrocycles exists, but does not extend to this specific derivative. nih.gov

Role in Advanced Biomaterials Research for Engineered Constructs (non-clinical)

Design and Fabrication of Scaffolds for In Vitro Biological Research Models

No studies have been found that describe the design, fabrication, or use of scaffolds based on this compound for in vitro biological research.

Investigation of Biomimetic Properties for Material-Cell Interface Studies

There is no literature detailing the investigation of biomimetic properties of materials derived from this compound for studying material-cell interfaces.

Application in 3D Printing for Complex Material Architectures in Research

No publications were identified that report the use of this compound in 3D printing processes for creating complex material architectures for research purposes.

Vii. Future Research Directions and Perspectives for 3 Methyloxepino 2,3 B Quinoxaline

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of quinoxaline (B1680401) derivatives has been a subject of extensive research for decades, traditionally relying on the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, a method that often requires harsh conditions like high temperatures and strong acid catalysts. mdpi.com The future synthesis of 3-Methyloxepino[2,3-b]quinoxaline and its analogues will likely pivot towards greener and more efficient methodologies that are gaining prominence in organic chemistry. mdpi.comnih.govresearchgate.net

Key areas for development include:

Green Catalysis: Exploring the use of cost-effective and recyclable catalysts can significantly enhance the sustainability of synthetic routes. mdpi.comnih.gov Catalysts such as bentonite (B74815) clay, phosphate-based heterogeneous catalysts, and various metal catalysts (e.g., Fe, Cu) have shown promise in synthesizing the quinoxaline core under milder conditions, often at room temperature and with reduced reaction times. mdpi.comorientjchem.org

Microwave-Assisted Synthesis: This technique has been successfully employed to accelerate the synthesis of quinoxaline derivatives, offering a rapid and efficient alternative to conventional heating methods. mdpi.comnih.gov

Flow Chemistry: Continuous flow reactors could offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability for the synthesis of this compound.

Table 1: Potential Sustainable Synthetic Approaches for this compound

MethodologyPotential Catalyst/ConditionExpected AdvantagesRelevant Precedent
Green CatalysisTiO2-Pr-SO3H, Bentonite Clay K-10Environmentally friendly, recyclable catalyst, mild reaction conditions. mdpi.comSynthesis of quinoxalines. mdpi.com
Microwave IrradiationAcetic Acid / Microwave HeatingReduced reaction times, increased yields. mdpi.comSynthesis of quinoxalines from o-phenylenediamine (B120857) and α-hydroxy ketones. researchgate.net
Metal-Catalyzed CouplingPd or Cu catalystsFormation of complex derivatives through C-C and C-N bond formation. scilit.comSonogashira and Ullmann coupling for indolo[2,3-b]quinoxaline synthesis. scilit.com
Condensation ReactionsReflux in n-butanol or ethanol (B145695)Direct formation of the quinoxaline ring from precursors. nih.govSynthesis of 2-hydroxy-3-methylquinoxaline. nih.gov

Exploration of Undiscovered Reactivity and Transformation Pathways

The unique fusion of an electron-deficient quinoxaline system with an electron-rich oxepine ring suggests a rich and complex reactivity profile for this compound. Future research should focus on systematically exploring its transformation pathways to generate novel derivatives with diverse functionalities.

Potential areas of investigation include:

Functionalization of the Quinoxaline Core: The nitrogen atoms in the pyrazine (B50134) ring of the quinoxaline moiety can be targeted for N-oxidation or alkylation, which can modulate the electronic properties and biological activity of the molecule. mdpi.com

Reactions at the Methyl Group: The methyl group at the 3-position serves as a potential handle for various transformations, such as condensation reactions with aldehydes to form styryl derivatives, a common strategy to create compounds with antimicrobial or other biological activities. researchgate.net

Oxepine Ring Chemistry: The oxepine ring's reactivity, including its potential for ring-opening, cycloaddition, or electrophilic substitution reactions, remains a fertile ground for discovery. Understanding these pathways could lead to entirely new classes of compounds.

Three-Component Reactions: The use of quinoxalin-2(1H)-ones in radical three-component cascade reactions has been a recent area of advancement. researchgate.net Investigating whether this compound can participate in similar multi-component reactions could rapidly expand its chemical space. researchgate.net

Advanced Computational Investigations for Predictive Modeling

Computational chemistry is an indispensable tool for accelerating drug discovery and materials development. For a novel scaffold like this compound, in silico methods can provide crucial insights into its properties and potential applications before undertaking extensive laboratory work. nih.govresearchgate.net

Future computational research should encompass:

Quantum Chemical Calculations: Density Functional Theory (DFT) studies can be used to understand the molecule's electronic structure, frontier molecular orbitals (HOMO-LUMO), and reactivity. This can help predict the most likely sites for electrophilic and nucleophilic attack.

Molecular Docking and Virtual Screening: If the compound is explored for medicinal purposes, molecular docking can predict its binding affinity and mode of interaction with biological targets like kinases or DNA. nih.govresearchgate.netsemanticscholar.org This has been extensively used for other quinoxaline derivatives to identify potential anticancer agents. nih.govsemanticscholar.org

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a library of derivatives and evaluating their activity, QSAR models can be developed to correlate specific structural features with biological or material properties. nih.gov This allows for the rational design of more potent or efficient compounds.

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be predicted using computational tools, which is a critical step in the early stages of drug development to filter out candidates with unfavorable profiles. researchgate.net

Table 2: Proposed Computational Models for this compound

Modeling TypeObjectiveKey Parameters to AnalyzePotential Application
Molecular DockingPredict binding to therapeutic targets (e.g., VEGFR-2, Mpro). nih.govnih.govBinding energy, hydrogen bond interactions, hydrophobic interactions.Anticancer, antiviral drug design. nih.govnih.gov
QSARCorrelate chemical structure with biological activity or material properties. nih.govTopological descriptors, electronic properties, steric parameters.Optimization of lead compounds.
Molecular Dynamics (MD)Simulate the dynamic behavior and stability of the compound in a biological environment. researchgate.netRoot Mean Square Deviation (RMSD), protein-ligand complex stability.Assessing target engagement over time. researchgate.net
ADMET PredictionEvaluate drug-likeness and pharmacokinetic profile. researchgate.netSolubility, permeability, metabolic stability, potential toxicity.Early-stage drug candidate selection.

Interdisciplinary Research with Emerging Fields in Material Sciences and Engineering

The rigid, planar, and aromatic nature of fused heterocyclic systems like quinoxalines makes them highly attractive for applications in material sciences. benthamscience.com The unique electronic and photophysical properties that may arise from the fusion of quinoxaline with an oxepine ring in this compound warrant significant interdisciplinary investigation.

Promising research directions include:

Organic Electronics: Indolo[2,3-b]quinoxaline derivatives have been successfully applied as electron-transporting and emitting layers in Organic Light-Emitting Diodes (OLEDs), particularly for deep-red emission. benthamscience.comresearchgate.net The photophysical properties (absorption, emission, quantum yield) of this compound should be thoroughly characterized to assess its potential in similar optoelectronic applications.

Energy Storage: Recently, indolo[2,3-b]quinoxaline scaffolds have been designed as highly stable, low-reduction potential anolytes for nonaqueous redox flow batteries (NARFBs). nih.govnih.gov The electrochemical properties of this compound, such as its redox potentials and stability in different charged states, should be evaluated to determine its suitability for next-generation energy storage systems. nih.gov

Chemical Sensors: The quinoxaline scaffold can be functionalized to act as a sensor for ions or small molecules. Future work could involve developing derivatives of this compound that exhibit changes in their optical or electronic properties upon binding to a specific analyte. benthamscience.com

Table 3: Potential Applications in Material Sciences and Engineering

FieldPotential ApplicationKey Properties to InvestigateRelevant Precedent
Organic ElectronicsEmitting layer or electron-transporting layer in OLEDs. benthamscience.comresearchgate.netPhotoluminescence, quantum yield, thermal stability, electron mobility.Use of bis(indoloquinoxalinyl) derivatives as host materials in OLEDs. researchgate.net
Energy StorageAnolyte material for Nonaqueous Redox Flow Batteries (NARFBs). nih.govnih.govReduction potential, electrochemical stability, solubility in organic solvents.Design of indolo[2,3-b]quinoxaline as a stable anolyte scaffold. nih.govnih.gov
Chemical SensingFluorescent or colorimetric sensors. benthamscience.comChanges in absorption or emission spectra upon analyte binding.General application of heterocyclic compounds as sensors. benthamscience.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Methyloxepino[2,3-B]quinoxaline, and how do reaction conditions influence product yields?

  • Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki or C–N coupling) starting from halogenated quinoxaline precursors. For example, 2,3-dibromoquinoxaline can undergo sequential annulation with methyloxepine-containing nucleophiles. Reaction conditions such as catalyst loading (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂), ligand choice (e.g., XPhos vs. BINAP), and temperature (80–120°C) critically affect yields. A one-pot approach may offer efficiency but often limits substrate scope due to competing side reactions, whereas stepwise protocols (e.g., Suzuki coupling followed by cyclization) improve regioselectivity .

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